molecular formula C4H5N3OS B065718 4-Pyrimidinesulfenamide, 1,2-dihydro-2-oxo-(9CI) CAS No. 187455-27-2

4-Pyrimidinesulfenamide, 1,2-dihydro-2-oxo-(9CI)

Katalognummer B065718
CAS-Nummer: 187455-27-2
Molekulargewicht: 143.17 g/mol
InChI-Schlüssel: XDASHRBAAFJXLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Pyrimidinesulfenamide, 1,2-dihydro-2-oxo-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Wirkmechanismus

The mechanism of action of 4-Pyrimidinesulfenamide, 1,2-dihydro-2-oxo-(9CI) is not fully understood. However, it has been proposed that this compound works by inhibiting the activity of certain enzymes in microorganisms, leading to their death. It has also been suggested that this compound may work by disrupting the cell membrane of microorganisms, leading to their destruction.
Biochemical and Physiological Effects:
Studies have shown that 4-Pyrimidinesulfenamide, 1,2-dihydro-2-oxo-(9CI) exhibits low toxicity and does not have any significant effects on the biochemical and physiological processes in the body. However, further studies are needed to fully understand the effects of this compound on the human body.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-Pyrimidinesulfenamide, 1,2-dihydro-2-oxo-(9CI) in laboratory experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for use in various experiments. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of 4-Pyrimidinesulfenamide, 1,2-dihydro-2-oxo-(9CI). One of the areas of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of the mechanism of action of this compound, which can provide insights into its potential applications in various fields. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound on the human body. Finally, there is a need for the development of new applications for this compound in various fields, including medicine, materials science, and electronics.
Conclusion:
In conclusion, 4-Pyrimidinesulfenamide, 1,2-dihydro-2-oxo-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. Further research is needed to fully understand the potential applications of this compound in various fields and to develop new synthesis methods that are more efficient and cost-effective.

Synthesemethoden

The synthesis of 4-Pyrimidinesulfenamide, 1,2-dihydro-2-oxo-(9CI) can be achieved using various methods. One of the most commonly used methods involves the reaction of 2-amino-4-methylpyrimidine with sulfur dioxide and hydrogen peroxide in the presence of a catalyst. Another method involves the reaction of 2-mercapto-4-methylpyrimidine with nitric acid and nitrous acid. Both methods have been found to be efficient in producing the desired compound.

Wissenschaftliche Forschungsanwendungen

4-Pyrimidinesulfenamide, 1,2-dihydro-2-oxo-(9CI) has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been found to exhibit antifungal and antibacterial activities. It has also been studied for its potential use in the treatment of cancer and other diseases. In the field of materials science, this compound has been used as a precursor for the synthesis of various materials, including metal-organic frameworks and coordination polymers. It has also been studied for its potential use in the development of sensors and other electronic devices.

Eigenschaften

CAS-Nummer

187455-27-2

Molekularformel

C4H5N3OS

Molekulargewicht

143.17 g/mol

IUPAC-Name

6-aminosulfanyl-1H-pyrimidin-2-one

InChI

InChI=1S/C4H5N3OS/c5-9-3-1-2-6-4(8)7-3/h1-2H,5H2,(H,6,7,8)

InChI-Schlüssel

XDASHRBAAFJXLL-UHFFFAOYSA-N

SMILES

C1=C(NC(=O)N=C1)SN

Kanonische SMILES

C1=C(NC(=O)N=C1)SN

Synonyme

4-Pyrimidinesulfenamide, 1,2-dihydro-2-oxo- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.